molecular formula C12H8ClN3O3 B2657941 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 477853-56-8

1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2657941
CAS RN: 477853-56-8
M. Wt: 277.66
InChI Key: JSBASRBYUWOZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (1-CBD-TPC) is an organic compound that has been used in a variety of scientific research applications. 1-CBD-TPC is a small molecule that has been studied for its potential as a therapeutic agent and its ability to act as a ligand for certain receptors. It has also been used as a model compound for studying the structure and reactivity of related compounds.

Scientific Research Applications

Anticancer Research

1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: has shown potential in anticancer research. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Studies have focused on its ability to induce apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for developing new cancer therapies .

Antiviral Agents

This compound is being explored for its antiviral properties. Researchers are investigating its effectiveness against a range of viruses, including those that cause significant human diseases. The compound’s ability to interfere with viral replication processes makes it a potential candidate for antiviral drug development.

Antibacterial Applications

In the field of antibacterial research, 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is being studied for its ability to combat bacterial infections. Its unique chemical structure may inhibit bacterial growth by targeting specific bacterial enzymes or pathways, offering a new approach to treating bacterial infections, especially those resistant to current antibiotics .

Anti-inflammatory Applications

Research is also being conducted on the anti-inflammatory effects of this compound. It may help reduce inflammation by modulating the immune response and inhibiting pro-inflammatory cytokines. This application is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

These applications highlight the versatility and potential of 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

ChemicalBook BenchChem Biosynth : ChemicalBook : BenchChem : Biosynth

properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-10-3-1-8(2-4-10)7-19-16-6-9(5-14)11(17)15-12(16)18/h1-4,6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBASRBYUWOZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=C(C(=O)NC2=O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

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